
SS-208
Overview
Description
AVS-100 is a novel, orally bioavailable selective histone deacetylase 6 (HDAC6) inhibitor. It has shown significant potential in the treatment of advanced stage melanoma and other solid tumors. The compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration for its promising therapeutic effects .
Preparation Methods
The synthetic route for AVS-100 involves the formation of 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide. This process includes several steps:
Formation of the isoxazole ring: The initial step involves the synthesis of the isoxazole ring, which is achieved through a cyclization reaction.
Attachment of the dichlorobenzoyl group: The dichlorobenzoyl group is introduced through an amide bond formation.
Industrial production methods for AVS-100 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
AVS-100 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The dichlorobenzoyl group can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure and Properties:
- Molecular Formula: C13H11Cl2N3O4
- CAS Registry Number: 2245942-72-5
- IC50 Value: 12 nM for HDAC6 inhibition, demonstrating high potency and selectivity over other HDAC isoforms .
Cancer Treatment
1. Breast Cancer:
Recent studies have demonstrated that this compound can effectively inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 8.75 µM. This effect is attributed to its ability to modulate histone acetylation, thereby influencing gene expression related to cancer progression .
2. Melanoma:
In vivo studies using syngeneic melanoma mouse models showed that this compound significantly reduced tumor growth. The antitumor activity was associated with enhanced immune responses, indicated by increased infiltration of CD8+ T cells and a favorable M1/M2 macrophage ratio within the tumor microenvironment .
Case Study 1: In Vitro Efficacy in Breast Cancer Cells
A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of this compound against breast cancer cell lines. The compound exhibited promising results in inhibiting cell growth and inducing apoptosis through HDAC6 modulation .
Case Study 2: Immune Modulation in Melanoma
In another investigation focusing on melanoma, this compound was shown to enhance immune cell activity within tumors. The study highlighted the compound's potential not just as a direct antitumor agent but also as an immunomodulator, suggesting a dual mechanism of action that could be beneficial in combination therapies .
Data Table: Summary of Research Findings
Mechanism of Action
AVS-100 exerts its effects by inhibiting histone deacetylase 6 (HDAC6). This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and protein function. The compound specifically targets HDAC6, which plays a key role in the regulation of the cytoskeleton and cell motility. By inhibiting HDAC6, AVS-100 can disrupt these processes, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
AVS-100 is unique in its high selectivity for HDAC6 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.
Ricolinostat: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.
Panobinostat: A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.
AVS-100’s unique selectivity for HDAC6 makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects and improved efficacy compared to less selective inhibitors .
Biological Activity
SS-208, also known as EVT-284748, is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family involved in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Composition:
- This compound is classified as an isoxazole-3-hydroxamate compound, characterized by its unique zinc-binding properties that facilitate its interaction with HDAC6.
- The structural distinction of this compound allows for bidentate coordination with the zinc ion in the active site of HDAC6, enhancing its selectivity compared to other HDAC inhibitors that typically use phenylhydroxamate as their binding group.
Mechanism of Action:
- By inhibiting HDAC6, this compound modulates the acetylation status of proteins involved in critical cellular processes such as gene expression, protein stability, and immune responses .
- This selective inhibition leads to increased acetylation of non-histone proteins, which can influence various signaling pathways and cellular functions.
Biological Activity and Efficacy
Anti-Tumor Activity:
- Preclinical studies have demonstrated that this compound exhibits significant anti-tumor effects in syngeneic melanoma mouse models. While it showed minimal effects on murine SM1 melanoma cell viability in vitro, it markedly reduced tumor growth in vivo .
- The anti-tumor activity is primarily attributed to immune modulation within the tumor microenvironment. Treatment with this compound resulted in increased infiltration of cytotoxic CD8+ T cells and natural killer (NK+) cells into tumors .
Immune Modulation:
- This compound treatment led to an enhanced M1 (anti-tumor) to M2 (pro-tumor) macrophage ratio, indicating a shift towards a more favorable immune response against tumors. This modulation suggests that this compound not only targets tumor cells directly but also alters the immune landscape to support anti-tumor immunity.
Research Findings and Case Studies
Future Directions
The promising results from preclinical studies suggest that further investigation into this compound's therapeutic potential is warranted. Future research should focus on:
- Clinical Trials: Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Combination Therapies: Exploring the potential of combining this compound with other therapies to enhance anti-tumor effects.
- Mechanistic Studies: Conducting detailed mechanistic studies to fully elucidate the pathways influenced by HDAC6 inhibition.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of SS-208 in targeting HDAC6, and how does its selectivity compare to other HDAC isoforms?
this compound is a selective HDAC6 inhibitor with an IC50 of 12 nM, demonstrating >100-fold selectivity over other HDAC subtypes (e.g., HDAC1, HDAC4) . To confirm selectivity, researchers should:
- Perform enzymatic assays comparing inhibition across HDAC isoforms.
- Validate cellular activity via Western blot analysis of acetylated α-tubulin (a HDAC6-specific substrate) versus histone acetylation (non-HDAC6 targets).
- Use isoform-specific inhibitors as controls.
Q. What experimental design considerations are critical when assessing this compound’s efficacy in melanoma cell lines?
Key considerations include:
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1–100 nM) to establish IC50 values .
- Cell viability assays : Combine HDAC6 inhibition assays with MTT or ATP-based viability tests to differentiate cytostatic vs. cytotoxic effects .
- Solution stability : Prepare fresh this compound solutions for each experiment due to reported instability in solution .
Q. How can researchers validate HDAC6 inhibition in this compound-treated cell models?
- Biochemical assays : Measure α-tubulin acetylation levels via immunofluorescence or Western blot .
- Transcriptomic profiling : Compare gene expression changes (e.g., HSP90, HIF-1α) to known HDAC6 inhibition signatures .
- Negative controls : Include pan-HDAC inhibitors (e.g., TSA) to distinguish HDAC6-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different melanoma models?
Contradictions may arise from variability in:
- Genetic backgrounds : Stratify cell lines by mutational status (e.g., BRAF V600E, NRAS mutations) .
- Experimental conditions : Standardize culture media, serum concentration, and treatment duration .
- Data normalization : Use normalized viability metrics (e.g., % control) and statistical tests (ANOVA with post hoc correction) .
- Replicate sampling : Increase sample size (n ≥ 6) to improve reliability .
Q. What methodological strategies can optimize this compound’s synergy with other anti-melanoma agents?
- Combinatorial screening : Use a matrix design (e.g., this compound + BRAF inhibitors) and calculate synergy scores via the Chou-Talalay method .
- Mechanistic validation : Assess apoptosis (caspase-3/7 assays) and cell cycle arrest (flow cytometry) to confirm synergistic pathways .
- In vivo validation : Use patient-derived xenografts (PDX) with co-treatment regimens to model clinical relevance .
Q. What challenges arise in translating this compound’s in vitro efficacy to in vivo models, and how can they be addressed?
- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS due to this compound’s instability .
- Dosing schedules : Optimize intermittent vs. continuous dosing to balance efficacy and toxicity .
- Tumor microenvironment : Include stromal co-culture models to assess HDAC6’s role in immune evasion .
Properties
IUPAC Name |
5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGOILLZIAIYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245942-72-5 | |
Record name | AVS-100 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.